![molecular formula C28H27N5O4 B1230053 2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide](/img/structure/B1230053.png)
2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide is a N-acyl-amino acid.
Wissenschaftliche Forschungsanwendungen
1. Serotonin Receptor Antagonism and Neurotransmission Studies
Research has shown that compounds like 2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide are potent and selective antagonists of the 5-HT1A serotonin receptor. Studies have utilized this compound in slice preparations of guinea pig dorsal raphe nucleus to understand the inhibitory actions on serotonin neuronal firing (Craven, Grahame-Smith, & Newberry, 1994).
2. Positron Emission Tomography (PET) Imaging
This compound has been used in PET studies to investigate the serotonergic neurotransmission. It is known as [18F]p-MPPF in these studies, used in animal models (rats, cats, monkeys) and human subjects for PET imaging to understand serotonin dynamics (Plenevaux et al., 2000).
3. Alzheimer's Disease Research
The compound has been utilized in studying Alzheimer's disease, specifically for quantifying 5-HT1A receptor densities in patients. It provided insights into the correlation between receptor density decreases and clinical symptoms of Alzheimer's (Kepe et al., 2006).
4. Development of Anti-inflammatory and Analgesic Agents
In the field of medicinal chemistry, the compound's derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Studies have assessed the cyclooxygenase inhibition and related activities of these derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
5. Antimicrobial Research
Derivatives of the compound have been synthesized and tested for their antifungal and antibacterial activities, contributing to the search for new antimicrobial agents (Patel & Patel, 2010).
6. Fluorescent Ligands for Receptor Studies
The compound has been modified to create fluorescent ligands for 5-HT1A receptors, aiding in the visualization of these receptors in cellular models, thereby contributing to a better understanding of receptor dynamics and distribution (Lacivita et al., 2009).
Eigenschaften
Molekularformel |
C28H27N5O4 |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C28H27N5O4/c1-37-24-11-5-4-10-23(24)33-19-22(20-8-2-3-9-21(20)28(33)36)27(35)30-18-26(34)32-16-14-31(15-17-32)25-12-6-7-13-29-25/h2-13,19H,14-18H2,1H3,(H,30,35) |
InChI-Schlüssel |
MDYNVKNLFNKQJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Kanonische SMILES |
COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




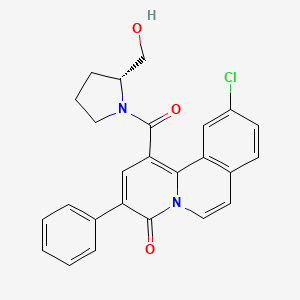


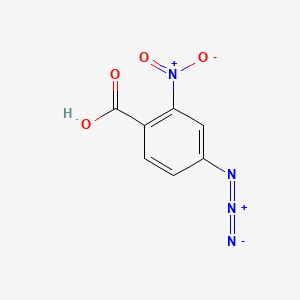
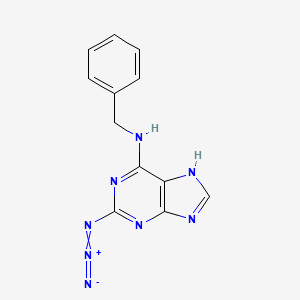

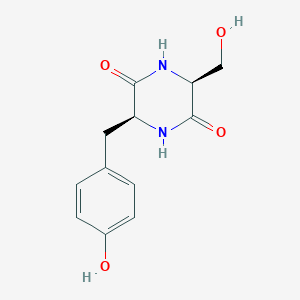

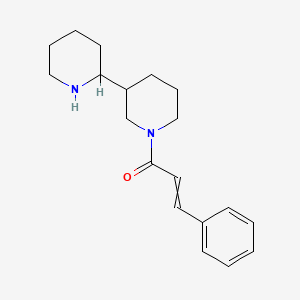
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)
![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)

![2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)